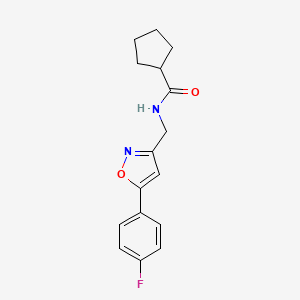
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F2N4O2 and its molecular weight is 344.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, studies have shown that certain 1,2,4-triazole derivatives exhibit moderate to good activities against various microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2007; Fandaklı et al., 2012).
Synthesis Methodologies
The synthesis of triazole derivatives often involves innovative methodologies to enhance the efficiency and yield of these compounds. For instance, a novel synthesis approach for antiepileptic drugs, including a specific triazole derivative (rufinamide), was developed using a solventless, metal-free catalysis, demonstrating an environmentally friendly and efficient synthesis route (Bonacorso et al., 2015).
Potential Therapeutic Uses
Research into triazole derivatives also extends into their potential therapeutic applications. Various studies have synthesized and evaluated triazole compounds for their antiproliferative and cytotoxic activities against cancer cell lines, suggesting their use in cancer therapy (Lu et al., 2017; Salehi et al., 2016).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c1-10-16(17(24)20-15-8-3-11(18)9-14(15)19)21-22-23(10)12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLJWOMAPAFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
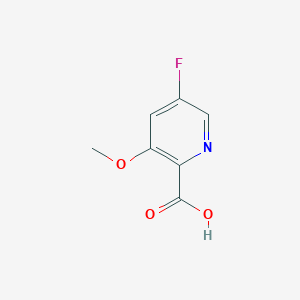
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)

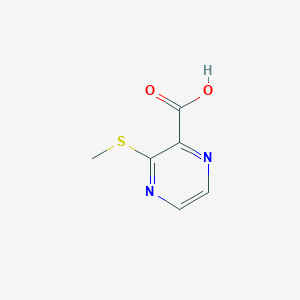
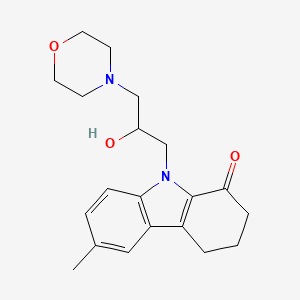
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

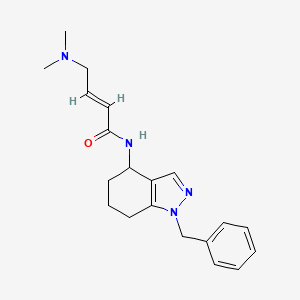
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
